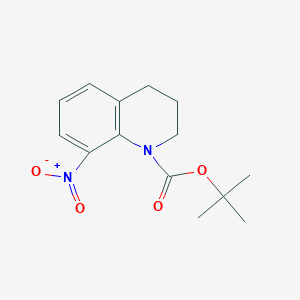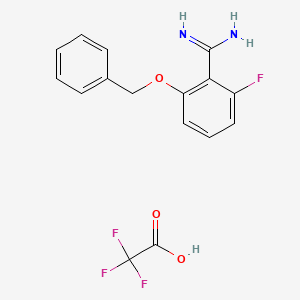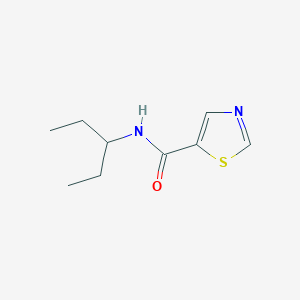
3-Bromo-2-fluoro-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-5-methoxybenzaldehyde using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing bromine or fluorine.
Oxidation: The major product is 3-Bromo-2-fluoro-5-methoxybenzoic acid.
Reduction: The major product is 3-Bromo-2-fluoro-5-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-5-methoxybenzaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms. This makes the aldehyde group more reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
Comparison: 3-Bromo-2-fluoro-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. Compared to 2-Bromo-5-fluorobenzaldehyde, the methoxy group in this compound provides additional electron-donating effects, altering its reactivity in electrophilic aromatic substitution reactions .
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
3-bromo-2-fluoro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
InChI Key |
NNWOCWWNPRIQOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)





![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)


![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)


